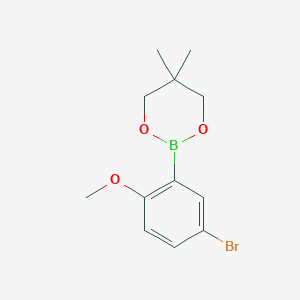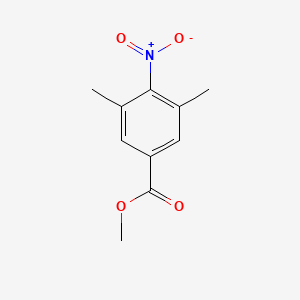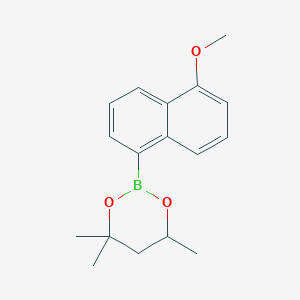![molecular formula C19H20BF3O3 B6323723 2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-66-7](/img/structure/B6323723.png)
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, commonly known as 2-BTFMP, is a boron-containing organic compound first synthesized in 2019. It is an important research tool in the field of organic chemistry due to its unique properties. The compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 2-BTFMP is not fully understood. It is believed that the compound binds to the target molecule and forms a covalent bond with it. This covalent bond is then broken, allowing the target molecule to be modified or activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BTFMP are not yet fully understood. However, studies have shown that the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, the compound has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BTFMP has several advantages for laboratory experiments. The compound is relatively stable and has a low toxicity profile. It is also easy to synthesize and purify, and can be stored in a sealed container for extended periods of time. The main limitation of the compound is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 2-BTFMP are still being explored. Future research could focus on exploring the compound’s potential as an inhibitor of enzymes involved in drug metabolism, as well as its potential anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, further research could explore the compound’s potential use in the synthesis of boron-containing polymers and its potential applications in the fields of biochemistry, pharmacology, and material science. Finally, research could be done to improve the compound’s solubility in organic solvents, which would make it easier to use in laboratory experiments.
Métodos De Síntesis
2-BTFMP can be synthesized from the reaction of 2-amino-5-(trifluoromethyl)phenol and 2-chloro-2-methylpropane in the presence of a base catalyst. The reaction is carried out in a sealed tube at room temperature and pressure. The reaction yields a white, crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-BTFMP has been studied for its potential applications in the fields of biochemistry, pharmacology, and material science. In biochemistry, the compound has been used as a reagent in the synthesis of boronic acid derivatives, which are important building blocks for many biologically active compounds. In pharmacology, the compound has been used to study the interactions between drugs and their target molecules. In material science, the compound has been used as a reagent in the synthesis of boron-containing polymers.
Propiedades
IUPAC Name |
5,5-dimethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)16-10-15(19(21,22)23)8-9-17(16)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVFRZKIMZYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)

